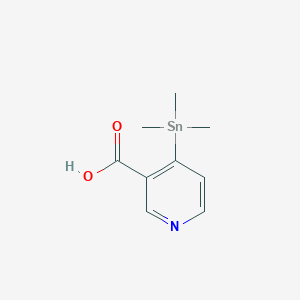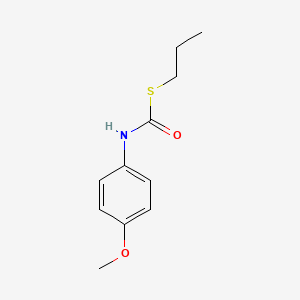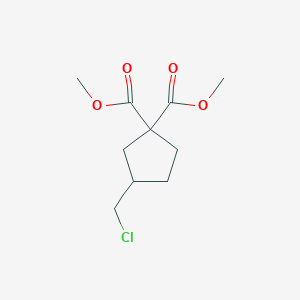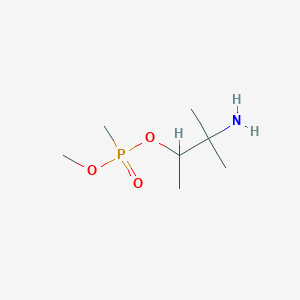![molecular formula C26H20NPS B14263486 Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- CAS No. 184246-63-7](/img/structure/B14263486.png)
Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- is an organosulfur compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzo[b]thiophene ring system substituted with an amine group at the 3-position and a triphenylphosphoranylidene group. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- can be achieved through various synthetic routes. One common method involves the copper-catalyzed Ullmann-type reaction, which allows for the formation of carbon-nitrogen bonds from aryl halides and ammonia . This reaction is typically carried out under mild conditions, making it environmentally and economically favorable.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of inexpensive catalysts and ligand-free conditions further enhances the feasibility of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the manufacturing of dyes and other materials.
Wirkmechanismus
The mechanism of action of Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of human monoamine oxidase, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The molecular pathways involved include the modulation of neurotransmitter levels in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: An aromatic organic compound with similar structural features but lacking the amine and triphenylphosphoranylidene groups.
Benzo[b]thiophen-3-ol: A derivative with a hydroxyl group at the 3-position, known for its inhibitory activity against human monoamine oxidase.
Benzo[b]thiophen-3-yl)-3-chloropropan-1-one: A compound with a chloropropanone group, used in the synthesis of various derivatives.
Uniqueness
Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)- is unique due to the presence of both the amine and triphenylphosphoranylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
184246-63-7 |
|---|---|
Molekularformel |
C26H20NPS |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
1-benzothiophen-3-ylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C26H20NPS/c1-4-12-21(13-5-1)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-25-20-29-26-19-11-10-18-24(25)26/h1-20H |
InChI-Schlüssel |
LFQDEENFRIXRQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=CSC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)




![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)



![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)

